4-Bromo-1-fluoro-2-nitromethyl-benzene

Catalog No.
S8350461
CAS No.
M.F
C7H5BrFNO2
M. Wt
234.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-fluoro-2-nitromethyl-benzene

Product Name

4-Bromo-1-fluoro-2-nitromethyl-benzene

IUPAC Name

4-bromo-1-fluoro-2-(nitromethyl)benzene

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

InChI

InChI=1S/C7H5BrFNO2/c8-6-1-2-7(9)5(3-6)4-10(11)12/h1-3H,4H2

InChI Key

WXGJFMNINIWHMG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1Br)C[N+](=O)[O-])F

4-Bromo-1-fluoro-2-(nitromethyl)benzene (CAS 1262859-92-6) is a bifunctional building block primarily utilized in the synthesis of 1,4-oxazine-based beta-secretase 1 (BACE-1) inhibitors for neurodegenerative disease research [1]. The molecule features a reactive nitromethyl moiety primed for nitroaldol (Henry) condensations to construct complex oxazine scaffolds, while the para-bromo substituent serves as a handle for late-stage palladium-catalyzed cross-coupling [1]. The placement of the fluorine atom maintains the metabolic stability and target binding affinity of downstream active pharmaceutical ingredients (APIs). For procurement teams and medicinal chemists, sourcing this advanced intermediate directly bypasses hazardous and low-yielding nitration or substitution steps, streamlining the critical path to oxazine therapeutics [2].

Attempting to substitute 4-bromo-1-fluoro-2-(nitromethyl)benzene with simpler analogs like 4-bromo-1-fluoro-2-methylbenzene or non-fluorinated 4-bromo-2-(nitromethyl)benzene alters the synthetic workflow and the pharmacological profile of the final product [1]. The nitromethyl group is strictly required for the direct construction of the 2-nitro-propane-1,3-diol intermediate via formaldehyde condensation; lacking this, chemists must resort to multi-step oxidations or functional group interconversions [2]. Furthermore, omitting the fluorine atom eliminates the halogen-protein interactions and metabolic shielding required for BACE-1 inhibition. Using the immediate precursor 4-bromo-1-fluoro-2-(bromomethyl)benzene requires an in-house reaction with silver nitrite (AgNO2), a process that is light-sensitive, generates heavy metal waste, and results in variable yields due to competing O-alkylation (nitrite ester formation) [1].

Elimination of Silver-Mediated Substitution Steps and Heavy Metal Waste

Synthesizing the nitromethyl group from 4-bromo-1-fluoro-2-(bromomethyl)benzene requires the use of excess silver nitrite (AgNO2) in a biphasic or ethereal solvent system, which typically yields a mixture of the desired nitro compound and the undesired nitrite ester [1]. By procuring 4-bromo-1-fluoro-2-(nitromethyl)benzene directly, process chemists eliminate the handling of stoichiometric silver reagents, avoiding heavy metal waste remediation and light-sensitive processing conditions. Direct procurement ensures a 100% conversion baseline for the subsequent Henry reaction, whereas the in-house bromomethyl-to-nitromethyl conversion often caps at 60-75% isolated yield due to the ambidentate nature of the nitrite anion [2].

Evidence DimensionProcess yield and heavy metal waste generation
Target Compound Data0 equivalents of AgNO2 required; ready for direct Henry condensation.
Comparator Or Baseline4-bromo-1-fluoro-2-(bromomethyl)benzene (requires >1.2 eq AgNO2, generates stoichiometric silver waste, ~60-75% yield).
Quantified DifferenceEliminates 100% of silver waste and avoids a ~25-40% yield penalty associated with ambidentate nitrite alkylation.
ConditionsStandard laboratory scale-up conditions for BACE-1 inhibitor intermediate synthesis.

Procuring the nitromethyl derivative directly removes a costly, hazardous, and yield-limiting step from the critical path of API synthesis.

Enabling Direct Oxazine Ring Construction via Henry Reaction

The primary value of 4-bromo-1-fluoro-2-(nitromethyl)benzene lies in its immediate readiness for the nitroaldol (Henry) reaction. When reacted with aqueous formaldehyde and a tertiary amine base, it cleanly forms 2-(5-bromo-2-fluorophenyl)-2-nitropropane-1,3-diol [1]. This diol is the obligate precursor for reduction and cyclization into the 1,4-oxazine core of BACE-1 inhibitors. Comparators like 4-bromo-1-fluoro-2-methylbenzene cannot undergo this transformation, requiring completely different, often longer synthetic routes to achieve the same oxazine scaffold [2]. The presence of the pre-installed nitromethyl group reduces the overall linear step count to the target oxazine by at least three steps.

Evidence DimensionSynthetic step count to 1,4-oxazine core
Target Compound Data1 step to nitro-diol intermediate (direct Henry reaction).
Comparator Or Baseline4-bromo-1-fluoro-2-methylbenzene (requires benzylic bromination, nitration, then Henry reaction; +3 steps).
Quantified DifferenceReduction of 3 linear synthetic steps.
ConditionsBase-catalyzed condensation with formaldehyde in dioxane/water.

Using the pre-functionalized nitromethyl building block accelerates library synthesis and scale-up of oxazine-based drug candidates.

Retention of Fluorine for Target Affinity and Metabolic Stability

The 1-fluoro substituent on 4-bromo-1-fluoro-2-(nitromethyl)benzene is critical for the downstream efficacy of the synthesized BACE-1 inhibitors. In structure-activity relationship (SAR) studies of oxazine-based beta-secretase inhibitors, the fluorine atom provides metabolic shielding against oxidative degradation of the phenyl ring and participates in halogen-bonding interactions within the BACE-1 active site [1]. Substituting this building block with the non-fluorinated analog, 4-bromo-2-(nitromethyl)benzene, results in final APIs that exhibit significantly reduced half-lives and lower binding affinities (often a 5- to 10-fold drop in potency) [1].

Evidence DimensionDownstream API potency and stability
Target Compound DataFinal oxazine derivatives retain the 1-fluoro group, maintaining baseline BACE-1 IC50 and metabolic half-life.
Comparator Or Baseline4-bromo-2-(nitromethyl)benzene (yields non-fluorinated APIs with higher clearance and reduced target affinity).
Quantified DifferencePrevents the typical 5- to 10-fold loss in BACE-1 inhibitory potency associated with des-fluoro analogs.
ConditionsIn vitro BACE-1 enzymatic assays and microsomal stability models.

Procuring the precisely fluorinated intermediate ensures that the final synthesized library members possess the requisite pharmacokinetic and pharmacodynamic properties for neurological efficacy.

Synthesis of 1,4-Oxazine BACE-1 Inhibitors

The primary application is serving as the foundational building block for synthesizing 1,4-oxazine derivatives targeted at beta-secretase 1 inhibition for Alzheimer's disease research. The nitromethyl group allows for rapid construction of the oxazine ring via a nitro-diol intermediate [1].

Late-Stage Diversification via Cross-Coupling

The para-bromo substituent acts as a reliable electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows medicinal chemists to build the oxazine core first and subsequently introduce various heteroaryl groups to explore SAR without rebuilding the entire scaffold [2].

Fluorinated Heterocycle Library Generation

Suited for constructing diverse libraries of fluorinated, nitrogen-containing heterocycles where the specific 1-fluoro-2-alkyl substitution pattern is desired for metabolic stability and conformational locking [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

232.94877 g/mol

Monoisotopic Mass

232.94877 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

Explore Compound Types